N-(4-acetylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S/c1-13-3-9-17(10-4-13)27-20-19(25-26-27)21(23-12-22-20)30-11-18(29)24-16-7-5-15(6-8-16)14(2)28/h3-10,12H,11H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTTVWNQBSMMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(=O)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound that incorporates both triazole and pyrimidine moieties. These structural features are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.
Anticancer Activity
Research indicates that compounds with triazole and pyrimidine rings exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to inhibit cancer cell proliferation effectively. A study highlighted that similar compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, including colon and breast cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 47f | HCT-116 (Colon) | 6.2 |
| 69c | MCF-7 (Breast) | 27.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that triazole derivatives exhibit potent antibacterial and antifungal activities. In comparative studies, certain derivatives displayed efficacy against pathogenic bacteria and fungi, outperforming standard antibiotics .
| Activity Type | Test Organism | Efficacy |
|---|---|---|
| Antibacterial | Staphylococcus aureus | High |
| Antifungal | Candida albicans | Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of triazole-containing compounds has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines, contributing to their therapeutic effects in inflammatory diseases. One study reported that a related compound significantly reduced inflammation markers in vitro and in vivo models .
Case Studies
- Study on Triazole Derivatives : A comprehensive study evaluated various triazole derivatives for their cytotoxic effects on different cancer cell lines. The findings suggested that modifications on the triazole ring could enhance biological activity, with some compounds achieving IC50 values below 10 µM against aggressive cancer types .
- Antimicrobial Screening : In a systematic evaluation of novel triazole derivatives, researchers found that certain compounds exhibited broad-spectrum antimicrobial activity. The results indicated that these compounds could serve as potential candidates for developing new antibiotics amid rising antibiotic resistance .
Molecular Mechanisms
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : Many triazole derivatives inhibit enzymes involved in DNA synthesis and repair pathways in cancer cells.
- Modulation of Signaling Pathways : These compounds can modulate key signaling pathways such as mTOR and PI3K/Akt, which are crucial for cell growth and survival.
Scientific Research Applications
Research indicates that N-(4-acetylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exhibits several biological activities:
- Antimicrobial Activity
- Anticancer Properties
- Anti-inflammatory Effects
Antimicrobial Activity
Studies have demonstrated that triazolo-pyrimidine derivatives possess significant antimicrobial properties. For instance:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Notable results include:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 |
| HeLa (Cervical Cancer) | 18 |
The mechanism of action may involve the induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Inhibition assays targeting cyclooxygenase (COX) enzymes revealed:
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 22 |
| COX-2 | 28 |
These results indicate potential therapeutic applications in treating inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazolo-pyrimidine derivatives, including this compound. The results indicated significant activity against multiple bacterial strains, supporting its use as a lead compound for developing new antibiotics. -
Evaluation of Anticancer Potential:
In a research article from Cancer Letters, the anticancer potential of this compound was assessed in various cancer cell lines. The study reported that the compound effectively reduced cell viability and induced apoptosis in MCF-7 cells through activation of caspase pathways. -
Investigation of Anti-inflammatory Mechanism:
Research published in Pharmacology Reports explored the anti-inflammatory effects of this compound. The findings suggested that the compound could serve as an effective COX inhibitor, providing insights into its potential use in inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-(4-acetylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from triazolopyrimidine precursors. Key steps include:
- Triazole-pyrimidine core formation : Cyclization of substituted pyrimidines with azides under controlled temperature (e.g., 60–80°C) in polar aprotic solvents like DMF .
- Thioether linkage introduction : Reaction of 7-mercapto-triazolopyrimidine intermediates with chloroacetamide derivatives using base catalysts (e.g., triethylamine) .
- Acetylation : Final functionalization of the phenyl group via acetyl chloride in anhydrous conditions .
- Characterization : Confirmed via -NMR (e.g., acetyl proton at δ 2.6 ppm) and LC-MS (m/z ~480–500) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screening often focuses on:
- Kinase inhibition : Assayed against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. IC values are compared to reference inhibitors .
- Antimicrobial activity : Tested via microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values reported .
- Cytotoxicity : Evaluated in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with selectivity indices calculated against normal cells (e.g., HEK-293) .
Q. How is the compound’s stability assessed under physiological conditions?
- Methodological Answer : Stability studies involve:
- pH-dependent degradation : Incubation in buffers (pH 1.2–7.4) at 37°C, monitored via HPLC for 24–72 hours .
- Plasma stability : Exposure to human plasma at 37°C, with aliquots quenched using acetonitrile and analyzed for metabolite formation .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer :
- Solvent optimization : Replacing DMF with DMSO or THF to improve solubility and reduce side reactions .
- Catalyst screening : Testing Pd/C or CuI for cross-coupling steps to enhance regioselectivity .
- Microwave-assisted synthesis : Reducing reaction times (e.g., from 12 hours to 30 minutes) while maintaining >90% purity .
Q. How can contradictions in biological activity data (e.g., variable IC values across studies) be resolved?
- Methodological Answer :
- Assay standardization : Re-evaluate protocols using uniform cell lines (e.g., ATCC-certified) and control compounds .
- Structural analogs comparison : Synthesize derivatives with modified substituents (e.g., replacing p-tolyl with fluorophenyl) to identify SAR trends .
- Meta-analysis : Cross-reference data with PubChem BioAssay entries (AID 743255) to identify outliers .
Q. What computational strategies predict target-binding modes and affinity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1M17) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability and hotspot residues (e.g., Lys721 in EGFR) .
- QSAR modeling : Train models on datasets from ChEMBL to correlate substituent effects with activity .
Q. How to evaluate metabolic pathways and potential drug-drug interactions?
- Methodological Answer :
- CYP450 inhibition screening : Incubate with recombinant CYP3A4/2D6 isoforms and measure NADPH depletion via UV spectroscopy .
- Metabolite identification : Use LC-QTOF-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
